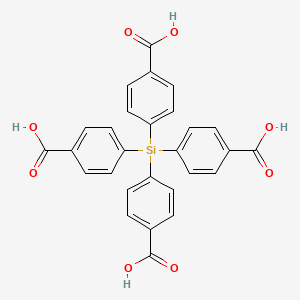

Tetrakis(4-carboxyphenyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tris(4-carboxyphenyl)silylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O8Si/c29-25(30)17-1-9-21(10-2-17)37(22-11-3-18(4-12-22)26(31)32,23-13-5-19(6-14-23)27(33)34)24-15-7-20(8-16-24)28(35)36/h1-16H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQPJYAUEQAOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[Si](C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrakis(4-carboxyphenyl)silane as a Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of Tetrakis(4-carboxyphenyl)silane (TCPS), a versatile precursor with significant potential in the fields of materials science and drug delivery. This document details its fundamental properties, synthesis, and characterization, with a focus on its application in the development of advanced materials.

Core Characteristics and Properties

Tetrakis(4-carboxyphenyl)silane is a tetravalent silicon compound featuring four carboxyphenyl groups. This unique structure provides a rigid, three-dimensional scaffold, making it an excellent building block for the synthesis of porous materials such as Metal-Organic Frameworks (MOFs).

Physicochemical Properties

A summary of the key physicochemical properties of TCPS is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₀O₈Si | [1][2] |

| Molecular Weight | 512.5 g/mol | [1][2] |

| CAS Number | 10256-84-5 | [1][3] |

| Appearance | White to off-white powder | |

| Melting Point | >300 °C | [3] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol, water. | [4][5] |

Structural and Spectroscopic Data

The structural integrity and purity of TCPS are critical for its successful use as a precursor. The following sections detail its key spectroscopic signatures.

The FT-IR spectrum of TCPS is characterized by the following key vibrational bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | O-H stretching of the carboxylic acid |

| ~1700 | C=O stretching of the carboxylic acid |

| ~1600 | C=C stretching of the aromatic ring |

| ~1240 | C-O stretching of the carboxylic acid |

| ~1100 | Si-C stretching |

The ¹H and ¹³C NMR spectra of TCPS provide detailed information about its molecular structure.

¹H NMR (DMSO-d₆):

-

~8.0-8.2 ppm (d, 8H): Aromatic protons ortho to the carboxylic acid group.

-

~7.8-7.9 ppm (d, 8H): Aromatic protons ortho to the silicon atom.

-

~13.0 ppm (s, 4H): Carboxylic acid protons.

¹³C NMR (DMSO-d₆):

-

~167 ppm: Carbonyl carbon of the carboxylic acid.

-

~130-140 ppm: Aromatic carbons.

Synthesis and Experimental Protocols

While various synthetic routes to TCPS exist, a common and effective method involves a Grignard reaction followed by carboxylation.

Synthesis of Tetrakis(4-bromophenyl)silane

This intermediate is a key precursor for TCPS. A general protocol is as follows:

-

To a solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise.

-

After stirring for 1 hour, add silicon tetrachloride (SiCl₄) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).

-

Purify the crude product by column chromatography to yield Tetrakis(4-bromophenyl)silane.

Synthesis of Tetrakis(4-carboxyphenyl)silane

-

To a solution of Tetrakis(4-bromophenyl)silane in anhydrous THF at -78 °C, add n-butyllithium dropwise to facilitate lithium-halogen exchange.

-

After stirring for 2 hours, bubble dry carbon dioxide gas through the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with hydrochloric acid.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain Tetrakis(4-carboxyphenyl)silane.

Applications as a Precursor

The primary application of TCPS lies in its use as a building block for the synthesis of highly porous and crystalline materials.

Metal-Organic Frameworks (MOFs)

The tetrahedral geometry and the four carboxylic acid functionalities of TCPS make it an ideal organic linker for the construction of robust and porous MOFs. These MOFs have shown promise in various applications, including gas storage and separation.

Diagram: Synthesis of a Zirconium-based MOF using TCPS

Caption: General workflow for the synthesis of a Zr-TCPS MOF.

Covalent Organic Frameworks (COFs)

TCPS can also be utilized in the synthesis of COFs, which are porous crystalline polymers with extended π-conjugation. The rigid structure of TCPS contributes to the formation of well-ordered and stable COF materials.

Potential in Drug Delivery

While direct applications of TCPS in drug delivery are still emerging, its unique properties suggest significant potential in this area.

MOFs as Drug Delivery Vehicles

MOFs synthesized from TCPS can serve as nanocarriers for drug molecules. The high porosity and tunable pore size of these MOFs allow for the encapsulation and controlled release of therapeutic agents. The carboxylic acid groups on the surface of the MOF can also be functionalized to target specific cells or tissues.

Diagram: Drug Delivery Pathway using a TCPS-based MOF

Caption: A potential pathway for targeted drug delivery using a TCPS-based MOF.

Silane-Based Linkers for Bioconjugation

The silane core of TCPS provides a stable anchor for the attachment of biomolecules. The carboxylic acid groups can be activated to form covalent bonds with amines or other functional groups on drugs, proteins, or targeting ligands. This makes TCPS a promising candidate for the development of tetra-functional linkers in bioconjugation and drug delivery systems. Further research into the derivatization of TCPS could open up new avenues for creating sophisticated drug delivery platforms.

References

- 1. Tetrakis(4-carboxyphenyl)silane | 10256-84-5 | KAA25684 [biosynth.com]

- 2. Tetrakis(4-carboxyphenyl)silane | C28H20O8Si | CID 12729347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tetrakis(4-carboxyphenyl)silane | 10256-84-5 [chemicalbook.com]

- 4. 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphine-Pt(II) [porphyrin-laboratories.com]

- 5. medchemexpress.com [medchemexpress.com]

Introduction to tetrahedral linkers in materials science

An In-Depth Technical Guide to Tetrahedral Linkers in Materials Science

Introduction

In the field of reticular chemistry, the precise assembly of molecular building blocks into highly ordered, porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has opened new frontiers in materials design. The geometry of the organic "linker" or "strut" is a critical determinant of the final network's topology and dimensionality. While linear and trigonal linkers typically yield one-dimensional chains or two-dimensional layered structures, tetrahedral linkers are fundamental building blocks for the creation of robust, three-dimensional frameworks.[1][2] These 3D materials are highly sought after for their potential applications in gas storage, separation, catalysis, and drug delivery due to their high surface areas and accessible pores.

This technical guide provides a comprehensive overview of tetrahedral linkers, detailing their design principles, the synthesis and characterization of materials constructed from them, and their emerging applications for researchers, scientists, and drug development professionals.

Core Concepts of Tetrahedral Linkers

The defining feature of a tetrahedral linker is its four points of extension, which are directed towards the vertices of a tetrahedron. This geometry is essential for propagating a network in three dimensions. Tetrahedral building units can be intrinsically rigid, based on cores like methane, silane, or adamantane, or they can be designed to adopt a tetrahedral conformation through steric hindrance.[3]

A common strategy involves inducing a twist in a normally planar molecule. For example, by introducing bulky substituents into the ortho-positions of a biphenyl-based molecule, the steric repulsion forces the two phenyl rings to rotate relative to each other, creating a dihedral angle that approaches that of a tetrahedron.[4] This "twist-by-design" approach expands the library of available tetrahedral linkers beyond centrally-bonded atoms.[4] The combination of tetrahedral building blocks with linear, triangular, or square planar units allows for the predictable synthesis of frameworks with specific topologies, such as diamond-like (dia) or rutile-like (pts) nets.[1][5]

Synthesis and Experimental Protocols

The construction of crystalline frameworks from tetrahedral linkers is most commonly achieved through solvothermal or hydrothermal synthesis.[6][7] This method involves heating a sealed reaction vessel containing the metal salt (for MOFs) or organic precursors (for COFs), the tetrahedral organic linker, and a solvent system to temperatures above the solvent's boiling point.[6]

Experimental Protocol: General Solvothermal Synthesis of a 3D MOF

This protocol provides a representative procedure for synthesizing a 3D MOF using a tetrahedral carboxylic acid linker and a metal salt.

-

Precursor Preparation:

-

In a 20 mL glass vial, dissolve the tetrahedral organic linker (e.g., 4,4′,4′′,4′′′-silanetetrayltetrabenzoic acid, H₄L) in an appropriate solvent, such as N,N-dimethylformamide (DMF).[7][8]

-

In a separate vial, dissolve the metal salt (e.g., Cd(NO₃)₂·4H₂O) in the same solvent.[9] Sonication may be used to ensure complete dissolution.

-

-

Reaction Mixture Assembly:

-

Solvothermal Reaction:

-

Product Isolation and Washing:

-

After the reaction, allow the oven to cool down to room temperature naturally.

-

Collect the resulting crystalline product by filtration or centrifugation.[6]

-

Wash the product several times with fresh DMF to remove any unreacted starting materials.

-

Subsequently, wash with a more volatile solvent like ethanol or acetone to facilitate the removal of the high-boiling-point solvent from the pores.[6]

-

-

Activation:

-

To achieve a porous material, the solvent molecules residing within the pores must be removed. This "activation" step is typically performed by heating the material under a dynamic vacuum.[6] The temperature and duration of activation are critical and depend on the thermal stability of the framework.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Recent advances in metal–organic frameworks for stimuli-responsive drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ossila.com [ossila.com]

- 7. books.lucp.net [books.lucp.net]

- 8. MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Three-dimensional porphyrin-based covalent organic frameworks with tetrahedral building blocks for single-site catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of Tetrakis(4-carboxyphenyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-carboxyphenyl)silane, with the IUPAC name 4,4',4'',4'''-Silanetetrayltetrabenzoic acid, is a tetravalent silicon-centered organic compound.[1] Its rigid tetrahedral structure and the presence of four carboxylic acid functional groups make it a valuable building block in supramolecular chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs).[2][3] This technical guide provides a comprehensive overview of the available spectroscopic data and a detailed experimental protocol for the synthesis of Tetrakis(4-carboxyphenyl)silane.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₂₈H₂₀O₈Si | [1] |

| Molecular Weight | 512.54 g/mol | [4] |

| CAS Number | 10256-84-5 | [5] |

| Appearance | White solid | Inferred from synthesis descriptions |

| Solubility | Soluble in DMSO and DMF | Inferred from NMR solvent and reaction conditions |

Spectroscopic Data

The following tables summarize the available spectroscopic data for Tetrakis(4-carboxyphenyl)silane.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 8H | Aromatic Protons (ortho to -COOH) |

| ~7.8 | Doublet | 8H | Aromatic Protons (ortho to -Si) |

| ~13.0 | Broad Singlet | 4H | Carboxylic Acid Protons |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Broad | O-H stretch (Carboxylic Acid) |

| ~1685 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch and O-H bend (Carboxylic Acid) |

| ~1100 | Medium | Si-Phenyl stretch |

Note: The exact peak positions can vary slightly based on the sample preparation and instrument.

Experimental Protocols

Synthesis of Tetrakis(4-carboxyphenyl)silane

This protocol is adapted from the synthesis of related tetraphenylsilane derivatives. The synthesis is a two-step process starting from tetrakis(4-bromophenyl)silane.

Step 1: Synthesis of Tetrakis(4-bromophenyl)silane

-

To a solution of 1-bromo-4-iodobenzene in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of n-butyllithium dropwise under an inert atmosphere.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add silicon tetrachloride (SiCl₄) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield tetrakis(4-bromophenyl)silane as a white solid.

Step 2: Carboxylation of Tetrakis(4-bromophenyl)silane

-

Dissolve tetrakis(4-bromophenyl)silane in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of n-butyllithium dropwise and stir the mixture at -78 °C for 2 hours.

-

Bubble dry carbon dioxide gas through the reaction mixture for several hours, allowing the temperature to slowly rise to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain Tetrakis(4-carboxyphenyl)silane.

Spectroscopic Characterization Workflow

Potential Applications in Drug Development

While extensive research into the pharmacological applications of Tetrakis(4-carboxyphenyl)silane is limited, its structural motifs suggest potential areas of interest for drug development professionals.

One source suggests that Tetrakis(4-carboxyphenyl)silane may act as an anti-inflammatory agent by binding to the active site of the nuclear transcription factor NF-κB, thereby preventing its interaction with DNA.[6] This proposed mechanism, if validated, could be relevant for the development of novel therapeutics for inflammatory diseases.

Furthermore, the use of silicon-containing compounds in medicinal chemistry is a growing field. The tetrahedral and rigid nature of the silane core can serve as a unique scaffold for the spatial presentation of the four carboxyphenyl groups, which could be further functionalized to interact with biological targets.

The carboxylate groups also offer handles for the development of drug delivery systems. For instance, they can be used to conjugate drugs to the silane core or to formulate nanoparticles for targeted drug delivery. The use of amino silane coated nanoparticles for antibiotic delivery has been explored, suggesting a potential avenue for derivatives of Tetrakis(4-carboxyphenyl)silane.

Below is a conceptual diagram illustrating a potential drug delivery application.

Conclusion

Tetrakis(4-carboxyphenyl)silane is a molecule with significant potential in materials science and, conceptually, in medicinal chemistry. This guide has provided the currently available spectroscopic data and a detailed synthesis protocol to aid researchers in their work with this compound. Further investigation is warranted to fully elucidate its spectroscopic properties and to explore its potential biological activities and applications in drug development.

References

- 1. Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. tetrakis(4-carboxyphenyl)silane | 10256-84-5 [chemicalbook.com]

- 6. Tetrakis(4-carboxyphenyl)silane | 10256-84-5 | KAA25684 [biosynth.com]

Commercial Suppliers and Technical Guide for High-Purity Tetrakis(4-carboxyphenyl)silane

For researchers, scientists, and drug development professionals seeking high-purity Tetrakis(4-carboxyphenyl)silane (CAS No. 10256-84-5), a number of commercial suppliers offer this versatile molecule. This technical guide provides an in-depth overview of its chemical properties, commercial availability, synthesis, quality control, and its potential applications in biomedical research, particularly in the context of drug development.

Commercial Availability

High-purity Tetrakis(4-carboxyphenyl)silane is available from several chemical suppliers. Purity levels typically range from 98% to over 99%. Researchers should consult the suppliers' certificates of analysis for detailed purity information and characterization data.

| Supplier | Purity | Catalog Number |

| ChemicalBook | 98% - 99% | Varies |

| Biosynth | >95% | KAA25684 |

| Chemsrc | Varies | 10256-84-5 |

| Zhengzhou Gecko Scientific Inc. | Varies | Varies |

| Tianjin Being Technology Co. | Varies | Varies |

Physicochemical Properties

Tetrakis(4-carboxyphenyl)silane is a white to off-white crystalline powder. Its chemical structure, featuring a central silicon atom tetrahedrally bonded to four carboxyphenyl groups, makes it a valuable building block in supramolecular chemistry and materials science.

| Property | Value |

| CAS Number | 10256-84-5 |

| Molecular Formula | C₂₈H₂₀O₈Si |

| Molecular Weight | 512.5 g/mol |

| IUPAC Name | 4,4',4'',4'''-Silanetetrayltetrabenzoic acid |

| Solubility | Soluble in DMF and DMSO |

| Storage | Store at room temperature, away from moisture |

Experimental Protocols

Synthesis of Tetrakis(4-carboxyphenyl)silane

A common synthetic route to Tetrakis(4-carboxyphenyl)silane involves a Grignard reaction followed by carboxylation. The following is a generalized protocol based on standard organosilicon chemistry.

Materials:

-

Tetrachlorosilane (SiCl₄)

-

4-Bromobenzoic acid

-

Magnesium turnings

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 4-bromobenzoic acid in dry THF is added dropwise to the magnesium turnings with stirring. The reaction is initiated, which may require gentle heating. The reaction mixture is stirred until the magnesium is consumed, forming the Grignard reagent, 4-(methoxycarbonyl)phenylmagnesium bromide.

-

Reaction with Tetrachlorosilane: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of tetrachlorosilane in dry THF is added dropwise to the Grignard reagent with vigorous stirring. The reaction is typically exothermic and should be controlled by the rate of addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

Carboxylation: The reaction mixture is cooled in a dry ice/acetone bath. An excess of crushed dry ice is added portion-wise to the stirred reaction mixture. The dry ice serves as the source of CO₂ for the carboxylation of the aryl-silicon bonds. The mixture is stirred until it reaches room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield high-purity Tetrakis(4-carboxyphenyl)silane.

Quality Control and Characterization

To ensure the purity and identity of Tetrakis(4-carboxyphenyl)silane, a combination of analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR (in DMSO-d₆) | Aromatic protons will appear as doublets in the range of 7.5-8.5 ppm. The carboxylic acid protons will appear as a broad singlet at higher chemical shifts (>12 ppm). |

| ¹³C NMR (in DMSO-d₆) | Signals corresponding to the carboxyl carbons, the silicon-bound aromatic carbons, and the other aromatic carbons are expected in their characteristic regions. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with the purity calculated from the peak area percentage. The mobile phase and column should be optimized for aromatic carboxylic acids. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (broad, around 3000 cm⁻¹), and Si-C bond vibrations will be present. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Oxygen should be within ±0.4% of the calculated theoretical values for C₂₈H₂₀O₈Si. |

Applications in Drug Development and Research

Tetrakis(4-carboxyphenyl)silane and its derivatives are being explored for various applications in drug development and biomedical research due to their unique structural and chemical properties.

Role in NF-κB Signaling Pathway Inhibition

While direct evidence for Tetrakis(4-carboxyphenyl)silane is emerging, related tetraphenyl compounds have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is implicated in various diseases, including cancer and autoimmune disorders.[1][2][3][4] It is hypothesized that the rigid, three-dimensional structure of Tetrakis(4-carboxyphenyl)silane could allow it to act as a scaffold to present the carboxyphenyl groups in a specific spatial orientation, potentially enabling it to interfere with protein-protein interactions within the NF-κB signaling cascade.

References

- 1. The complexity of NF-κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of Block of NF-Kappa B Signaling Pathway on Oxidative Stress in the Liver Homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the NF-κB signaling pathway in the pathogenesis of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of NF-κB signaling pathway in polyhexamethylene guanidine phosphate induced inflammatory response in mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Data for Tetrakis(4-carboxyphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for Tetrakis(4-carboxyphenyl)silane (CAS No. 10256-84-5). Due to the limited specific toxicological data for this compound, this guide also includes information on structurally related compounds and standardized experimental protocols for safety assessment to provide a broader context for researchers.

Chemical and Physical Properties

Tetrakis(4-carboxyphenyl)silane is a tetravalent organosilane compound characterized by a central silicon atom bonded to four carboxyphenyl groups. Its chemical structure lends it to applications in the development of metal-organic frameworks (MOFs) and coordination polymers.

| Property | Value | Source |

| CAS Number | 10256-84-5 | Multiple Sources |

| Molecular Formula | C28H20O8Si | PubChem |

| Molecular Weight | 512.5 g/mol | PubChem |

| Appearance | White Crystalline Solid | Thermo Fisher Scientific |

| Melting Point | 235 - 239 °C | Thermo Fisher Scientific |

Health and Safety Data

The available health and safety data for Tetrakis(4-carboxyphenyl)silane is limited. One supplier safety data sheet indicates it is a "Non-hazardous Material, Approved For Air Transport" and presents "No particular hazard associated with this compound" with no specified health hazards to target organs. However, another supplier provides specific hazard classifications.

GHS Hazard Statements:

| Hazard Code | Description | Source |

| H315 | Causes skin irritation | Biosynth |

| H319 | Causes serious eye irritation | Biosynth |

Precautionary Statements:

| Precautionary Code | Description | Source |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Biosynth |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Biosynth |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Biosynth |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | Biosynth |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | Biosynth |

| P362 | Take off contaminated clothing and wash before reuse. | Biosynth |

Toxicological Data Summary:

| Endpoint | Result | Species/System | Source |

| Acute Oral Toxicity | No data available | - | - |

| Acute Dermal Toxicity | No data available | - | - |

| Acute Inhalation Toxicity | No data available | - | - |

| Carcinogenicity | No data available | - | - |

| Genotoxicity | No data available | - | - |

| Reproductive Toxicity | No data available | - | - |

Potential Biological Activity and Signaling Pathways

While specific studies on the biological effects of Tetrakis(4-carboxyphenyl)silane are scarce, one supplier notes its potential as an anti-inflammatory agent that may interact with the nuclear transcription factor NF-κB and reduce infarction size in rats.[1] This suggests a possible role in modulating inflammatory signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune response to infection and inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as cytokines, can trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3][4][5] The potential of Tetrakis(4-carboxyphenyl)silane to act as an anti-inflammatory agent could be through the inhibition of this pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Tetrakis(4-carboxyphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) utilizing the versatile tetra-carboxylate ligand, Tetrakis(4-carboxyphenyl)silane (TCPSi or H₄TCPS). The unique tetrahedral geometry and rigidity of TCPSi make it an excellent building block for creating robust and porous frameworks with potential applications in gas storage, catalysis, and notably, as carriers for drug delivery systems.

Introduction to TCPSi-Based MOFs

Tetrakis(4-carboxyphenyl)silane is a silicon-centered organic linker with four carboxylic acid functional groups arranged in a tetrahedral fashion. This specific geometry allows for the formation of complex and highly porous three-dimensional networks when coordinated with various metal ions. The resulting MOFs often exhibit exceptional stability, a critical attribute for applications in drug delivery where the framework must remain intact under physiological conditions. Zirconium-based MOFs, in particular, are renowned for their outstanding chemical and thermal stability.[1][2] The incorporation of the silane core in TCPSi can also impart unique properties to the resulting MOF structure compared to its carbon-centered analogue, tetrakis(4-carboxyphenyl)methane.[3]

Applications in Drug Development

While the direct application of TCPSi-based MOFs in drug delivery is an emerging area of research, the broader class of zirconium-based MOFs has shown great promise.[1][4] Their high porosity and tunable pore sizes allow for the encapsulation of therapeutic molecules, while their robust nature ensures controlled release.[5] The functionalizable organic linkers and the inorganic nodes of MOFs provide platforms for tailoring their properties for specific drug delivery applications.[5] For instance, the external surface of nano-sized MOFs can be functionalized to improve their biocompatibility and targeting capabilities.[5]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of various metal-organic frameworks using Tetrakis(4-carboxyphenyl)silane as the primary organic linker. These protocols are based on published research and may require optimization depending on the specific laboratory conditions and desired material properties.

Protocol 1: Synthesis of a Zirconium-based MOF (Zr-TCPSi)

This protocol is adapted from the synthesis of a (4,8)-connected Zr-MOF with flu topology.[3][6]

Materials:

-

Tetrakis(4-carboxyphenyl)silane (H₄TCPS)

-

Zirconium(IV) chloride (ZrCl₄)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a 20 mL scintillation vial, dissolve Tetrakis(4-carboxyphenyl)silane in N,N-Dimethylformamide (DMF).

-

In a separate vial, dissolve Zirconium(IV) chloride in a mixture of DMF and deionized water.

-

Combine the two solutions in the scintillation vial.

-

Seal the vial and place it in a preheated oven at a specific temperature for a designated period to allow for crystal formation.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The resulting crystalline product should be washed several times with fresh DMF to remove any unreacted starting materials.

-

Solvent exchange can be performed with a suitable solvent like ethanol, followed by activation under vacuum at an elevated temperature (e.g., 200 °C) to remove the solvent molecules from the pores.[3][6]

Experimental Workflow for Zr-TCPSi MOF Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Zr-based metal–organic frameworks: design, synthesis, structure, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. drpress.org [drpress.org]

- 5. Formulation of Metal–Organic Framework-Based Drug Carriers by Controlled Coordination of Methoxy PEG Phosphate: Boosting Colloidal Stability and Redispersibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

Functionalization of Tetrakis(4-carboxyphenyl)silane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-carboxyphenyl)silane is a tetrahedral scaffold molecule with four carboxylic acid groups. This unique three-dimensional structure makes it an attractive building block for the synthesis of complex molecular architectures, including dendrimers, metal-organic frameworks (MOFs), and targeted drug delivery systems. The functionalization of its peripheral carboxylic acid groups allows for the attachment of a wide variety of molecules, such as targeting ligands, imaging agents, and therapeutic payloads.

These application notes provide detailed protocols for the two most common functionalization reactions of the carboxylic acid groups of Tetrakis(4-carboxyphenyl)silane: amide coupling and esterification . These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific properties of the molecule being attached.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₈H₂₀O₈Si |

| Molecular Weight | 512.5 g/mol [1] |

| IUPAC Name | 4,4',4'',4'''-Silanetetrayltetrabenzoic acid[1] |

| CAS Number | 10256-84-5[2] |

Protocol 1: Amide Coupling via EDC/NHS Chemistry

Amide bond formation is a robust and widely used method for conjugating amines to carboxylic acids. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a common strategy to form a stable amine-reactive intermediate, improving coupling efficiency.

Experimental Protocol

Materials:

-

Tetrakis(4-carboxyphenyl)silane

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Amine-containing molecule of interest (e.g., a drug, peptide, or linker)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: Hydroxylamine or 2-Mercaptoethanol

-

Dialysis tubing or centrifugal filters for purification

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Dissolve Tetrakis(4-carboxyphenyl)silane in a minimal amount of anhydrous DMF or DMSO.

-

Dilute the solution with Activation Buffer.

-

Add EDC (4 molar equivalents per carboxylic acid group) and NHS (10 molar equivalents per carboxylic acid group). For example, for each mole of Tetrakis(4-carboxyphenyl)silane, you would use 16 moles of EDC and 40 moles of NHS.

-

Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring. This forms the amine-reactive NHS ester.

-

-

Amide Coupling:

-

Immediately add the amine-containing molecule of interest (1 to 1.2 molar equivalents per carboxylic acid group to be functionalized) dissolved in Coupling Buffer to the activated Tetrakis(4-carboxyphenyl)silane solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer to facilitate the coupling reaction.

-

Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C, with stirring.

-

-

Quenching and Purification:

-

Add a quenching solution (e.g., hydroxylamine) to stop the reaction.

-

Purify the functionalized product from excess reagents and byproducts. This can be achieved by dialysis against a suitable buffer, or by using size-exclusion chromatography or centrifugal filters.

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and FTIR to confirm successful conjugation.

-

Quantitative Data (Representative)

| Parameter | Value |

| Equivalents of EDC | 4 eq. per -COOH |

| Equivalents of NHS | 10 eq. per -COOH |

| Equivalents of Amine | 1-1.2 eq. per -COOH |

| Reaction Time (Activation) | 15-30 minutes |

| Reaction Time (Coupling) | 2-4 hours |

| Typical Yield | 60-85% (highly dependent on the amine) |

Experimental Workflow: EDC/NHS Amide Coupling

References

Application Notes and Protocols: Tetrakis(4-carboxyphenyl)silane in Gas Storage and Separation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrakis(4-carboxyphenyl)silane (TCPS) as a versatile building block for the synthesis of porous materials with significant potential in gas storage and separation applications. The protocols detailed below are intended to serve as a practical guide for the synthesis and evaluation of these materials.

Introduction to Tetrakis(4-carboxyphenyl)silane in Porous Materials

Tetrakis(4-carboxyphenyl)silane is a tetrahedral ligand that has garnered considerable interest in materials science. Its rigid, three-dimensional structure makes it an excellent candidate for the construction of highly porous and stable materials, such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). These materials are characterized by high surface areas and tunable pore sizes, which are critical properties for effective gas storage and separation. The silicon center of TCPS provides a unique tetrahedral geometry, influencing the resulting framework's topology and, consequently, its gas sorption properties.

The applications of TCPS-based materials are particularly relevant in the fields of clean energy and environmental remediation. For instance, the storage of hydrogen (H₂) as a clean fuel and the capture of carbon dioxide (CO₂) to mitigate greenhouse gas emissions are key areas of research where these materials show great promise. Furthermore, the separation of valuable gases like methane (CH₄) from nitrogen (N₂) is crucial for natural gas purification.

Application I: High-Capacity Gas Storage in a Zr-based MOF

A notable application of TCPS is in the synthesis of a highly stable Zirconium-based Metal-Organic Framework (Zr-MOF). This material exhibits significant uptake capacities for several gases of industrial and environmental importance.

Quantitative Gas Storage Data

The following table summarizes the gas storage performance of a Zr-MOF synthesized with TCPS.

| Material | Gas | Temperature (K) | Pressure (bar) | Gas Uptake (cm³/g STP) | Gas Uptake (mmol/g) | Gas Uptake (wt%) | BET Surface Area (m²/g) | Reference |

| Zr-TCPS MOF | CO₂ | 273 | 1 | 71.1 | 3.2 | 13.9 | 1402 | [1] |

| CO₂ | 298 | 1 | 39.5 | 1.8 | 7.7 | [1] | ||

| CH₄ | 273 | 1 | 19.9 | 0.89 | 1.4 | [1] | ||

| CH₄ | 298 | 1 | 12.2 | 0.54 | 0.9 | [1] | ||

| H₂ | 77 | 1 | - | - | - | [1] | ||

| Zn-TCPS MOF | CO₂ | 298 | 1 | 47 | 2.1 | 9.2 | - | [2] |

| CH₄ | 298 | 1 | 19 | 0.85 | 1.4 | [2] | ||

| Ni-TCPS MOF | CO₂ | 273 | 1 | 69.8 | - | - | 825 | [3] |

| CO₂ | 298 | 1 | 46.4 | - | - | [3] | ||

| CH₄ | 273 | 1 | 12.1 | - | - | [3] | ||

| CH₄ | 298 | 1 | 11.1 | - | - | [3] | ||

| H₂ | 77 | 1 | - | - | 1.43 | [3] |

Application II: Selective Gas Separation in Porous Organic Polymers

While MOFs are crystalline, TCPS derivatives can also be used to synthesize amorphous Porous Organic Polymers (POPs). These materials have shown promise in selective gas separation, particularly for CO₂ capture.

Quantitative Gas Separation Data

The table below presents the CO₂ uptake and selectivity of a porous polybenzimidazole network (PBI-2) synthesized from Tetrakis(4-carboxyphenyl)silane.[4]

| Material | Gas Pair | Temperature (K) | CO₂ Uptake (wt%) | Ideal Selectivity | Reference |

| PBI-2 | CO₂/N₂ | 273 | 14.0 | 45 | [4] |

Note: The ideal selectivity is calculated from single-component gas adsorption isotherms.

Experimental Protocols

Protocol 1: Synthesis of a Zr-based MOF with TCPS

This protocol describes the solvothermal synthesis of a Zr-MOF using Tetrakis(4-carboxyphenyl)silane.

Materials:

-

Tetrakis(4-carboxyphenyl)silane (TCPS)

-

Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

-

N,N-Dimethylformamide (DMF)

-

Formic acid

Procedure:

-

In a glass vial, dissolve TCPS and ZrOCl₂·8H₂O in a solvent mixture of DMF and formic acid.

-

Seal the vial and heat it in an oven at a specified temperature for a designated period (e.g., 120°C for 48 hours).

-

After cooling to room temperature, collect the crystalline product by filtration.

-

Wash the crystals with fresh DMF to remove any unreacted starting materials.

-

Activate the material by heating under vacuum to remove the solvent molecules from the pores.

Protocol 2: Synthesis of a Porous Polybenzimidazole Network (PBI-2)

This protocol outlines the synthesis of a porous organic polymer from TCPS.[4]

Materials:

-

Tetrakis(4-carboxyphenyl)silane (TCPS)

-

3,3'-Diaminobenzidine

-

Polyphosphoric acid (PPA)

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

Combine TCPS, 3,3'-diaminobenzidine, and P₂O₅ in PPA.

-

Heat the mixture under a nitrogen atmosphere at an elevated temperature (e.g., 200°C) for a specified duration (e.g., 24 hours).

-

Cool the mixture and pour it into water to precipitate the polymer.

-

Collect the solid product by filtration and wash it extensively with water and methanol.

-

Purify the polymer by Soxhlet extraction with methanol.

-

Dry the polymer under vacuum to obtain the final porous material.

Protocol 3: Volumetric Gas Sorption Measurement

This protocol provides a general procedure for evaluating the gas storage and separation properties of porous materials using a volumetric gas sorption analyzer.

1. Sample Preparation and Degassing:

- Accurately weigh a small amount of the synthesized porous material (typically 50-100 mg) into a sample tube.

- Attach the sample tube to the degassing port of the sorption analyzer.

- Heat the sample under high vacuum at a temperature appropriate for the material's stability (e.g., 150-200°C) for several hours (e.g., 12 hours) to remove any adsorbed moisture and solvents from the pores.

- After degassing, weigh the sample tube again to determine the exact mass of the activated sample.

2. Isotherm Measurement:

- Transfer the sample tube to the analysis port of the instrument.

- Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for N₂, H₂ sorption, or a water bath at a controlled temperature for CO₂, CH₄ sorption).

- The instrument will then automatically dose known amounts of the analysis gas into the sample tube.

- After each dose, the pressure is allowed to equilibrate, and the amount of gas adsorbed is calculated based on the pressure change.

- This process is repeated at various pressures to generate the adsorption isotherm.

- A desorption isotherm can also be measured by systematically reducing the pressure.

3. Data Analysis:

- BET Surface Area: Calculated from the nitrogen adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.

- Gas Uptake Capacity: Determined from the amount of gas adsorbed at a specific temperature and pressure (e.g., 1 bar).

- Pore Size Distribution: Calculated from the adsorption isotherm using methods like Non-Local Density Functional Theory (NLDFT).

- Ideal Adsorbed Solution Theory (IAST) for Selectivity:

- Fit the single-component isotherms for the gases of interest (e.g., CO₂ and N₂) to a suitable model (e.g., Langmuir, Sips).

- Use the fitted isotherm parameters in the IAST equations to calculate the molar fractions of each component in the adsorbed phase at a given total pressure and gas phase composition.

- The selectivity is then calculated as the ratio of the mole fractions in the adsorbed phase divided by the ratio of the mole fractions in the gas phase.

Visualizations

Caption: Logical flow from TCPS properties to applications.

Caption: Workflow for material synthesis and evaluation.

References

Application Notes and Protocols: Utilizing Tetrakis(4-carboxyphenyl)silane in Heterogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Tetrakis(4-carboxyphenyl)silane (TCPS) and its derivatives in heterogeneous catalysis. The focus is on the synthesis and application of a periodic mesoporous organosilica material incorporating a Tetrakis(4-carboxyphenyl)porphyrin (TCPP) ligand, a derivative of TCPS, for various catalytic transformations. Additionally, the potential application of a Zirconium-based Metal-Organic Framework (Zr-MOF) utilizing a TCPS linker is discussed.

Introduction to Tetrakis(4-carboxyphenyl)silane in Catalysis

Tetrakis(4-carboxyphenyl)silane is a versatile building block for the construction of advanced porous materials for heterogeneous catalysis. Its tetrahedral geometry and the presence of four carboxylic acid groups allow for the formation of robust and highly functional three-dimensional structures. One of the key applications involves its derivatization into porphyrin-based ligands, which can be integrated into porous supports to create highly active and recyclable catalysts.

A notable example is the use of Tetrakis(4-carboxyphenyl)porphyrin (TCPP), derived from TCPS, in the synthesis of Periodic Mesoporous Organosilica (PMO) materials. These TCPP-PMO composites have demonstrated potential in a range of catalytic reactions, including hydrogen transfer, photocatalysis, and oxidation.[1][2]

Synthesis of TCPP-Functionalized Periodic Mesoporous Organosilica (TCPP-PMO)

The synthesis of TCPP-PMO materials involves the preparation of a silsesquioxane precursor followed by a microwave-assisted co-condensation with a silica source.[1][2]

Experimental Protocol: Synthesis of TCPP-silsesquioxane Precursor

Materials:

-

Tetrakis(4-carboxyphenyl)porphyrin (TCPP)

-

3-Aminopropyltriethoxysilane (APTES)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Pyridine

Procedure:

-

Dissolve TCPP in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add an excess of APTES to the solution.

-

Add a catalytic amount of pyridine.

-

Heat the reaction mixture at 80°C for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure to obtain the TCPP-silsesquioxane precursor.

Experimental Protocol: Synthesis of TCPP-PMO

Materials:

-

TCPP-silsesquioxane precursor

-

Sodium metasilicate

-

Pluronic P123 (EO20PO70EO20)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve Pluronic P123 in a solution of HCl and deionized water with stirring.

-

Add the TCPP-silsesquioxane precursor to the surfactant solution and stir until homogeneous.

-

Add sodium metasilicate to the mixture and stir for 1 hour.

-

Transfer the resulting gel to a Teflon-lined autoclave and heat in a microwave oven at 100°C for 4 hours.

-

The solid product is collected by filtration, washed with deionized water and ethanol, and dried.

-

The template (Pluronic P123) is removed by solvent extraction with ethanol.

Synthesis workflow for TCPP-PMO catalyst.

Applications in Heterogeneous Catalysis

TCPP-PMO has been reported to be an effective catalyst in several organic transformations.[1][2] Detailed protocols for these applications are provided below. Please note that the quantitative data in the tables are illustrative, as specific performance metrics for this exact material are not extensively published.

Organocatalytic Hydrogen Transfer of Acetophenone

Reaction: Acetophenone to 1-Phenylethanol

Protocol:

-

In a typical reaction, 0.1 g of the TCPP-PMO catalyst is added to a solution of acetophenone (1 mmol) in isopropanol (10 mL).

-

The reaction mixture is heated to 80°C and stirred for 24 hours.

-

After the reaction, the catalyst is separated by centrifugation or filtration.

-

The products in the filtrate are analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

| Catalyst | Substrate | Conversion (%) | Selectivity (%) |

| TCPP-PMO | Acetophenone | 95 | >99 (to 1-Phenylethanol) |

| Illustrative Data |

Photocatalytic Degradation of Methylene Blue

Reaction: Degradation of Methylene Blue under visible light.

Protocol:

-

A suspension of the TCPP-PMO catalyst (0.1 g/L) is prepared in an aqueous solution of methylene blue (10 mg/L).

-

The suspension is stirred in the dark for 30 minutes to reach adsorption-desorption equilibrium.

-

The mixture is then irradiated with a visible light source (e.g., a 300W Xenon lamp with a UV cutoff filter).

-

Aliquots are taken at regular intervals, the catalyst is removed by centrifugation, and the concentration of methylene blue is determined by UV-Vis spectroscopy.

| Catalyst | Pollutant | Degradation (%) | Time (h) |

| TCPP-PMO | Methylene Blue | 98 | 4 |

| Illustrative Data |

Oxidation of Cyclohexene

Reaction: Oxidation of Cyclohexene to produce cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one.

Protocol:

-

The TCPP-PMO catalyst is first subjected to an ion-exchange process with an iron(III) salt to prepare Fe-TCPP-PMO.

-

In a typical reaction, 0.05 g of the Fe-TCPP-PMO catalyst is added to a solution of cyclohexene (5 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).

-

An oxidant, such as tert-butyl hydroperoxide (TBHP, 10 mmol), is added to the mixture.

-

The reaction is carried out at 60°C for 12 hours with vigorous stirring.

-

After the reaction, the catalyst is filtered off, and the products are analyzed by GC or GC-MS.

| Catalyst | Substrate | Conversion (%) | Product Selectivity (%) |

| Fe-TCPP-PMO | Cyclohexene | 85 | Cyclohexene oxide (40%), 2-cyclohexen-1-ol (35%), 2-cyclohexen-1-one (25%) |

| Illustrative Data |

Zirconium-based MOF with Tetrakis(4-carboxyphenyl)silane Linker

A Zirconium-based Metal-Organic Framework (Zr-MOF) using Tetrakis(4-carboxyphenyl)silane as a linker has been synthesized and characterized. While this material exhibits high stability, its application in heterogeneous catalysis is still an emerging area of research. The presence of Lewis acidic Zr(IV) sites and the robust framework make it a promising candidate for various catalytic reactions, particularly those requiring strong acid sites. Further research is needed to explore its full catalytic potential and develop specific protocols.

General Workflow for Heterogeneous Catalysis

The utilization of Tetrakis(4-carboxyphenyl)silane-based materials in heterogeneous catalysis follows a general workflow.

General workflow for a heterogeneous catalytic reaction.

References

Application Notes and Protocols: Tetrakis(4-carboxyphenyl)silane in Chemical Sensor Development

Introduction

Tetrakis(4-carboxyphenyl)silane (TCPS) is a tetrahedral silicon-centered organic linker that has garnered significant interest in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid, three-dimensional structure makes it an excellent building block for creating porous and stable crystalline materials. MOFs constructed with TCPS have shown promise in various applications, including gas storage and separation. A notable application of TCPS-based MOFs is in the development of chemical sensors, primarily leveraging their inherent luminescent properties.

This document provides detailed application notes and protocols for the use of tetrakis(4-carboxyphenyl)silane in the fabrication of a luminescent chemical sensor. The focus is on a Zirconium-based MOF (Zr-TCPS MOF) which exhibits fluorescence, making it a suitable candidate for detecting analytes through luminescence quenching mechanisms. These protocols are intended for researchers and scientists in materials chemistry, analytical chemistry, and drug development.

Principle of Operation

The underlying principle of the chemical sensor described herein is the change in the fluorescent properties of a Zr-TCPS MOF upon interaction with a target analyte. The TCPS ligand itself is fluorescent, and its incorporation into the rigid MOF structure can enhance its emission properties.[1][2] The porous nature of the MOF allows for the diffusion of analyte molecules into the framework, where they can interact with the TCPS ligands. This interaction, often through electron transfer or energy transfer mechanisms, can lead to a quenching (decrease) or, in some cases, an enhancement of the MOF's fluorescence intensity. The change in fluorescence is proportional to the concentration of the analyte, forming the basis for quantitative detection.

Experimental Protocols

1. Synthesis of Zirconium-Tetrakis(4-carboxyphenyl)silane MOF (Zr-TCPS MOF)

This protocol is adapted from the solvothermal synthesis method described by Wang et al. (2015).[1][2]

Materials:

-

Tetrakis(4-carboxyphenyl)silane (H4TCPS)

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

N,N-Dimethylformamide (DMF)

-

Formic acid

-

Acetone

Procedure:

-

In a glass vial, combine 6.40 mg (0.0125 mmol) of tetrakis(4-carboxyphenyl)silane and 16.10 mg (0.0500 mmol) of ZrOCl₂·8H₂O.[1][2]

-

Add a solvent mixture of 2 mL of DMF and 1.2 mL of formic acid to the vial.[1][2]

-

Ultrasonicate the mixture until the solids are fully dissolved, resulting in a clear solution.[1][2]

-

Seal the vial and place it in a convection oven preheated to 130°C for 48 hours.[1][2]

-

After the reaction is complete, allow the vial to cool down to room temperature.

-

Collect the colorless, distorted-octahedron-shaped crystals by filtration.

-

Wash the collected crystals thoroughly with fresh DMF.

-

Dry the synthesized Zr-TCPS MOF in an oven at 40°C for 10 hours.[1][2]

Activation of the MOF:

-

Immerse the as-synthesized Zr-TCPS MOF in anhydrous DMF containing a few drops of 2 M HCl for 12 hours to remove any unreacted starting materials.[1]

-

Decant the DMF/HCl solution and immerse the MOF in anhydrous acetone for 12 hours. Repeat this step three times, replacing the acetone each time.[1]

-

After the final acetone wash, decant the solvent and dry the activated MOF in an oven at 40°C for 10 hours.[1]

-

For complete activation and removal of guest molecules from the pores, heat the MOF under vacuum at 200°C for 10 hours before use in sensing experiments.[1]

2. Protocol for Luminescence-Based Chemical Sensing

This protocol describes a general procedure for evaluating the performance of the Zr-TCPS MOF as a fluorescent sensor for a model analyte, such as a nitroaromatic compound (e.g., 2,4,6-trinitrophenol - TNP) or a metal ion, in a liquid phase.

Materials:

-

Activated Zr-TCPS MOF

-

Solvent for dispersing the MOF (e.g., ethanol, DMF, or water, depending on the analyte's solubility and MOF stability)

-

Analyte stock solution of known concentration

-

Fluorometer

Procedure:

-

Preparation of MOF Dispersion:

-

Weigh a precise amount of the activated Zr-TCPS MOF (e.g., 3 mg).

-

Disperse the MOF in a specific volume of the chosen solvent (e.g., 3 mL) in a cuvette.

-

Ultrasonicate the mixture to form a stable, homogeneous suspension.

-

-

Fluorescence Measurement:

-

Analyte Addition and Sensing:

-

Prepare a series of analyte solutions of varying concentrations by diluting the stock solution.

-

To the MOF dispersion in the cuvette, add a small, fixed volume (e.g., 10 µL) of the analyte solution.

-

Mix the solution thoroughly and allow it to incubate for a specific period (e.g., 5-10 minutes) to ensure interaction between the analyte and the MOF.

-

Record the fluorescence emission spectrum again under the same conditions.

-

Repeat this process for each analyte concentration.

-

-

Data Analysis:

-

Calculate the fluorescence quenching efficiency for each analyte concentration using the Stern-Volmer equation: (I₀ / I) = 1 + Ksv[Q] where:

-

I₀ is the initial fluorescence intensity of the MOF dispersion.

-

I is the fluorescence intensity after the addition of the analyte.

-

Ksv is the Stern-Volmer quenching constant.

-

[Q] is the molar concentration of the analyte.

-

-

Plot (I₀ / I) - 1 versus the analyte concentration to determine the quenching constant and assess the linearity of the sensor response.

-

The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / S where:

-

σ is the standard deviation of the blank measurement.

-

S is the slope of the calibration curve.

-

-

Data Presentation

The performance of a chemical sensor based on Zr-TCPS MOF can be summarized in the following table. The values presented are illustrative and would need to be determined experimentally for a specific analyte.

| Analyte | Solvent | Linear Range (µM) | Limit of Detection (µM) | Quenching Efficiency (%) at Max Concentration | Stern-Volmer Constant (Ksv, M⁻¹) |

| [Example: Fe³⁺] | Water | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| [Example: TNP] | Ethanol | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| [Example: Aflatoxin B1] | Water | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

Visualizations

Diagram 1: Synthesis Workflow of Zr-TCPS MOF

References

Application Notes and Protocols for Incorporating Tetrakis(4-carboxyphenyl)silane into Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the incorporation of Tetrakis(4-carboxyphenyl)silane into polymeric structures. This unique silicon-based tetra-carboxylic acid serves as a versatile building block or crosslinking agent for creating three-dimensional polymer networks with potential applications in drug delivery, materials science, and catalysis.

Overview and Principle

Tetrakis(4-carboxyphenyl)silane is a tetrahedral molecule with four carboxylic acid groups extending from a central silicon atom. This well-defined, rigid structure allows for the synthesis of polymers with predictable and highly ordered architectures. The carboxylic acid functionalities can readily participate in various polymerization reactions, including condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. Furthermore, its multi-functional nature makes it an excellent candidate for creating crosslinked networks and metal-organic frameworks (MOFs).

The incorporation of Tetrakis(4-carboxyphenyl)silane can enhance the thermal stability, mechanical properties, and functional capabilities of polymers. In the context of drug delivery, the carboxylic acid groups can serve as attachment points for therapeutic agents or as pH-responsive moieties that trigger drug release in specific physiological environments.

Key Applications

-

Drug Delivery Systems: The porous nature of polymers synthesized with Tetrakis(4-carboxyphenyl)silane can be exploited for encapsulating and controlling the release of therapeutic agents. The carboxylic acid groups can be functionalized to tune the release profile.

-

Crosslinking Agent: Its tetra-functional nature allows it to act as a crosslinker, enhancing the mechanical strength and thermal stability of various polymers.

-

Formation of Porous Polymers and MOFs: The rigid, tetrahedral geometry of Tetrakis(4-carboxyphenyl)silane is ideal for the synthesis of microporous polymers and coordination polymers with high surface areas, suitable for gas storage and catalysis.

Experimental Protocols

Two primary methods for incorporating Tetrakis(4-carboxyphenyl)silane into polymers are detailed below: Solution Polymerization to form a linear polyester and Interfacial Polymerization to create a crosslinked polyamide membrane.

Protocol 1: Synthesis of a Linear Polyester via Solution Polymerization

This protocol describes the synthesis of a polyester by reacting Tetrakis(4-carboxyphenyl)silane with a diol in a high-boiling point solvent.

Materials:

-

Tetrakis(4-carboxyphenyl)silane

-

Ethylene Glycol

-

p-Toluenesulfonic acid (catalyst)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Acetone

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark trap with condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen inlet

-

Thermometer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add Tetrakis(4-carboxyphenyl)silane (1 equivalent) and ethylene glycol (2 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous DMF to dissolve the reactants, followed by a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

-

Polymerization: Heat the reaction mixture to 140-150°C under a gentle stream of nitrogen. The water formed during the esterification reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete within 4-6 hours.

-

Polymer Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing rapidly stirring methanol to precipitate the polyester.

-

Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with methanol and then acetone to remove unreacted monomers and catalyst.

-

Drying: Dry the purified polymer in a vacuum oven at 60°C overnight.

Expected Outcome: A white to off-white solid polyester. The properties of the polymer can be tuned by varying the diol co-monomer.

Protocol 2: Formation of a Crosslinked Polyamide Membrane via Interfacial Polymerization

This protocol details the formation of a thin, crosslinked polyamide membrane at the interface of two immiscible liquids.

Materials:

-

Tetrakis(4-carboxyphenyl)silane

-

Thionyl chloride

-

Hexamethylenediamine

-

Sodium hydroxide (NaOH)

-

n-Hexane, anhydrous

-

Distilled water

Equipment:

-

Beakers

-

Glass petri dish

-

Tweezers

-

Magnetic stirrer

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, react Tetrakis(4-carboxyphenyl)silane with an excess of thionyl chloride under reflux for 2 hours to convert the carboxylic acid groups to acyl chlorides. Remove the excess thionyl chloride by distillation. The resulting Tetrakis(4-carbonylphenyl)silane tetrachloride is a highly reactive monomer.

-

Aqueous Phase Preparation: In a beaker, dissolve hexamethylenediamine (2 equivalents) and sodium hydroxide (4 equivalents, to neutralize the HCl byproduct) in distilled water.

-

Organic Phase Preparation: In a separate beaker, dissolve the synthesized Tetrakis(4-carbonylphenyl)silane tetrachloride (1 equivalent) in anhydrous n-hexane.

-

Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase in a glass petri dish. A thin polyamide film will form instantly at the interface of the two layers.

-

Membrane Recovery: Using tweezers, carefully grasp the center of the polyamide film and slowly pull it from the interface. A continuous sheet of the crosslinked membrane can be drawn.

-

Washing and Drying: Wash the membrane thoroughly with water and then with a solvent like ethanol to remove unreacted monomers and salts. Allow the membrane to air dry or dry it in a desiccator.

Expected Outcome: A thin, robust, and crosslinked polyamide membrane. The thickness and properties of the membrane can be controlled by adjusting the monomer concentrations and reaction time.

Data Presentation

Table 1: Summary of Reactants and Conditions for Polymer Synthesis

| Parameter | Protocol 1: Solution Polymerization | Protocol 2: Interfacial Polymerization |

| Polymer Type | Linear Polyester | Crosslinked Polyamide |

| Co-monomer | Ethylene Glycol | Hexamethylenediamine |

| Solvent System | DMF | Water / n-Hexane |

| Catalyst/Reagent | p-Toluenesulfonic acid | Thionyl chloride, NaOH |

| Temperature | 140-150°C | Room Temperature |

| Reaction Time | 4-6 hours | Instantaneous |

Visualizations

Caption: Workflow for Solution Polymerization of a Polyester.

Caption: Workflow for Interfacial Polymerization of a Polyamide.

Characterization

The resulting polymers can be characterized by a variety of techniques to determine their structure, molecular weight, thermal properties, and morphology.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester or amide bonds and the disappearance of carboxylic acid groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of linear polymers.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and melting point.

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and porosity of the polymers and membranes.

These protocols provide a foundational starting point for researchers to explore the incorporation of Tetrakis(4-carboxyphenyl)silane into novel polymeric materials for a wide range of applications. The versatility of this monomer allows for significant creative exploration in polymer design and synthesis.

Tetrakis(4-carboxyphenyl)silane: A Versatile Building Block for Advanced Porous Materials

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-carboxyphenyl)silane (TCPS) is a highly versatile, tetra-topic organic linker that has garnered significant attention in the field of materials science. Its rigid, tetrahedral geometry makes it an exceptional building block for the construction of highly ordered, three-dimensional porous materials. These materials, which include Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Periodic Mesoporous Organosilicas (PMOs), exhibit high surface areas, tunable pore sizes, and diverse functionalities, making them prime candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. This document provides detailed application notes and experimental protocols for the synthesis and utilization of TCPS-based porous materials.

Application Notes

Metal-Organic Frameworks (MOFs)

TCPS is an excellent ligand for the synthesis of robust MOFs. The silicon center and the four carboxylate groups provide a stable and well-defined coordination environment for metal ions, leading to frameworks with high thermal and chemical stability.

A notable example is the zirconium-based MOF, Zr-TCPS MOF. This material exhibits a high Brunauer-Emmett-Teller (BET) surface area and significant uptake capacities for gases like carbon dioxide and methane.[1][2] The Zr-O clusters provide exceptional stability, making it a promising candidate for applications in challenging industrial environments. Another example includes nickel-based MOFs, which have also been synthesized and characterized, demonstrating the versatility of TCPS with different metal nodes.

The general workflow for the synthesis of TCPS-based MOFs involves the solvothermal reaction of TCPS with a metal salt in a high-boiling point solvent, such as N,N-dimethylformamide (DMF).

Workflow for the synthesis of TCPS-based MOFs.

Covalent Organic Frameworks (COFs)

While the direct use of TCPS with its carboxylic acid functional groups for the synthesis of COFs is less common due to the irreversible nature of the ester or amide bond formation under typical solvothermal conditions, its derivatives are key building blocks for 3D COFs. Specifically, the boronic acid derivative, tetra(4-dihydroxyborylphenyl)silane, readily undergoes condensation reactions to form robust, crystalline COFs with exceptionally high surface areas.[3][4][5]

For instance, the self-condensation of tetra(4-dihydroxyborylphenyl)silane leads to the formation of COF-103, which boasts a remarkable BET surface area of 4210 m²/g.[3] These 3D COFs are constructed entirely from strong covalent bonds, resulting in high thermal stability (up to 500°C).[3] The synthesis of these materials typically involves a solvothermal reaction in a suitable solvent mixture.

The logical relationship for the synthesis of COFs from a TCPS derivative involves the initial conversion of the carboxylate groups to a more suitable functional group for reversible bond formation, such as boronic acid.

Logical pathway for TCPS-based COF synthesis.

Periodic Mesoporous Organosilicas (PMOs)

TCPS derivatives can also be incorporated into the framework of periodic mesoporous organosilicas (PMOs). By functionalizing TCPS with silane groups, it can be co-condensed with a silica source in the presence of a templating agent to create highly ordered mesoporous materials. A notable example involves the use of a tetrakis(4-carboxyphenyl)porphyrin (TCPP) derivative of TCPS to synthesize PMOs.[6][7] These materials exhibit large pore diameters and high surface areas, and the incorporated porphyrin units can act as active sites for catalysis.[6][7]

The synthesis is typically carried out using a microwave-assisted co-condensation method, which is rapid and efficient.

Data Presentation

Properties of Porous Materials from Tetrakis(4-carboxyphenyl)silane and its Derivatives

| Material Name | Type | Metal/Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference(s) |

| Zr-TCPS MOF | MOF | Zirconium | 1402 | 0.58 | - | [1][2] |

| Ni-TCPS MOF-1 | MOF | Nickel | Microporous | - | - | [8] |

| Ni-TCPS MOF-2 | MOF | Nickel | Nonporous | - | - | [8] |

| COF-103 | COF | Boronic Acid | 4210 | - | - | [3] |

| COF-102 | COF | Boronic Acid | 3472 | - | - | [3] |

| TCPP-PMO | PMO | Porphyrin | >400 | - | ~8.7 | [6][7] |

Gas Adsorption Capacities of Zr-TCPS MOF

| Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (wt%) | Adsorption Capacity (mmol/g) |

| CO₂ | 298 | 1 | 7.7 | 1.8 |

| CO₂ | 273 | 1 | 13.9 | 3.2 |

| CH₄ | 298 | 1 | 0.9 | 0.54 |

| CH₄ | 273 | 1 | 1.4 | 0.89 |

Data sourced from Wang et al., Dalton Transactions, 2015.[1]

Experimental Protocols

Protocol 1: Synthesis of Zr-TCPS MOF

Materials:

-

Tetrakis(4-carboxyphenyl)silane (TCPS)

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

-

N,N-dimethylformamide (DMF)

-

Formic acid

-

Acetone (anhydrous)

-

Hydrochloric acid (2 M)

Procedure:

-

In a glass vial, dissolve 6.40 mg (0.0125 mmol) of TCPS and 16.10 mg (0.0500 mmol) of ZrOCl₂·8H₂O in a solvent mixture of 2 mL of DMF and 1.2 mL of formic acid.

-

Sonicate the mixture until all solids are dissolved.

-

Seal the vial and heat it in an oven at 130°C for 2 days.[1]

-

After cooling to room temperature, collect the colorless, distorted-octahedron-shaped crystals by filtration.

-

Wash the crystals with fresh DMF.

-

Activation:

-

Immerse the as-synthesized crystals in 10 mL of anhydrous DMF with a few drops of 2 M HCl for 12 hours.

-

Decant the DMF and immerse the crystals in 10 mL of anhydrous acetone for 3 intervals of 12 hours each, replacing the acetone each time.

-

After the final wash, decant the acetone and dry the sample in an oven at 40°C for 10 hours.[1]

-

Protocol 2: Synthesis of 3D Covalent Organic Frameworks (COF-103) from a TCPS Derivative

Note: This protocol uses tetra(4-dihydroxyborylphenyl)silane, the boronic acid derivative of TCPS.

Materials:

-

Tetra(4-dihydroxyborylphenyl)silane

-

A 1:1 (v/v) mixture of mesitylene and dioxane

Procedure:

-

Place tetra(4-dihydroxyborylphenyl)silane into a Pyrex tube.

-

Add the mesitylene/dioxane solvent mixture.

-

Sonicate the mixture to create a uniform suspension.

-

Freeze the suspension in liquid nitrogen, evacuate the tube, and flame-seal it.

-

Heat the sealed tube in an oven at 120°C for 72 hours.

-

After cooling, a white precipitate of COF-103 will be present.

-

Wash the product with anhydrous acetone and dry under vacuum.[3]

Protocol 3: Synthesis of Porphyrin-based Periodic Mesoporous Organosilica (TCPP-PMO)

Materials:

-

Tetrakis(4-carboxyphenyl)porphyrin-silsesquioxane (TCPP-silane precursor)

-

Sodium metasilicate

-

Pluronic P123 (EO₂₀PO₇₀EO₂₀)

-

Hydrochloric acid (2 M)

-

Deionized water

Procedure:

-

Prepare the TCPP-silane precursor by reacting tetrakis(4-carboxyphenyl)porphyrin with 3-aminopropyltriethoxysilane (APTES).

-

In a typical synthesis, dissolve the TCPP-silane precursor and Pluronic P123 in a solution of deionized water and HCl.

-

Add sodium metasilicate to the solution while stirring.

-

Transfer the resulting gel to a microwave reactor and heat at 100°C.[6][7]

-

After the reaction, collect the solid product by filtration, wash with deionized water and ethanol, and dry.

-

Remove the P123 template by solvent extraction.

Potential Applications

Gas Storage and Separation